1-(2-Isopropylpyrimidin-5-yl)ethanone
Description
1-(2-Isopropylpyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms (pyrimidine core) substituted with an isopropyl group at position 2 and an ethanone (acetyl) group at position 5. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. Pyrimidine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for benzene rings, offering enhanced hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
1-(2-propan-2-ylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(2)9-10-4-8(5-11-9)7(3)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWMWZHLGJDVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylpyrimidin-5-yl)ethanone typically involves the reaction of 2-isopropylpyrimidine with ethanoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2-Isopropylpyrimidin-5-yl)ethanoic acid.
Reduction: 1-(2-Isopropylpyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
1-(2-Isopropylpyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
Physicochemical Properties
Notes:
Reactivity and Stability
- Target Compound: The isopropyl group at position 2 may sterically shield the pyrimidine ring, reducing electrophilic substitution reactivity. The ethanone group at position 5 is susceptible to nucleophilic attacks (e.g., condensation reactions).
- 1-(5-Isopropylpyridin-2-yl)ethanone : A pyridine analogue with isopropyl and ethanone groups; its solubility in organic solvents (e.g., DMSO) suggests utility as a synthetic intermediate.
Biological Activity
1-(2-Isopropylpyrimidin-5-yl)ethanone, an organic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. This compound features an isopropyl group at the 2-position and an ethanone group at the 5-position of the pyrimidine ring, which contributes to its unique chemical properties and reactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential in drug development.
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₁N₂O
- CAS Number : 1279817-66-1
The compound can undergo various chemical transformations, including oxidation to form 1-(2-Isopropylpyrimidin-5-yl)ethanoic acid and reduction to yield 1-(2-Isopropylpyrimidin-5-yl)ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammatory responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 18 | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
These results indicate that the compound may modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of pyrimidine compounds, including this compound. These derivatives were tested for their biological activities against cancer cell lines and showed varying degrees of cytotoxicity. The most active derivatives exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
